molecular formula C15H17N3OS B396384 (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 851429-36-2

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B396384
CAS No.: 851429-36-2
M. Wt: 287.4g/mol
InChI Key: JORXWFJXEHXJBN-QBFSEMIESA-N
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Description

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzylidene group, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
  • (Z)-5-benzylidene-2-(4-ethylpiperazin-1-yl)thiazol-4(5H)-one
  • (Z)-5-benzylidene-2-(4-isopropylpiperazin-1-yl)thiazol-4(5H)-one

Uniqueness

What sets (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring enhances its solubility and may contribute to its unique interaction with biological targets.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXWFJXEHXJBN-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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